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Compound of Interest

Compound Name: 5-Hydroxy-2-methoxybenzonitrile
CAS No.: 180526-90-3
Cat. No.: B2533712
. J

5-Hydroxy-2-methoxybenzonitrile is a substituted aromatic compound that has garnered
interest within the scientific community, particularly among researchers in drug discovery and
organic synthesis. Its unique trifunctional architecture—comprising a phenolic hydroxyl group, a
methoxy ether, and a nitrile moiety—offers a rich platform for chemical modification and the
construction of complex, biologically active molecules. The strategic placement of these groups
on the benzene ring dictates its electronic properties, reactivity, and potential for intermolecular
interactions, making it a valuable building block for novel therapeutics.

This guide provides an in-depth exploration of the core physicochemical properties of 5-
Hydroxy-2-methoxybenzonitrile. We will move beyond a simple recitation of data, offering
insights into the causality behind its characteristics and providing robust, field-proven protocols
for their validation. This document is designed for researchers, scientists, and drug
development professionals who require a comprehensive understanding of this compound for
application in their work.

Part 1: Molecular Identity and Structural Attributes

The foundation of understanding any chemical entity lies in its precise identification and
structure. The arrangement of atoms and functional groups in 5-Hydroxy-2-
methoxybenzonitrile is key to all its subsequent properties.

e Chemical Name: 5-Hydroxy-2-methoxybenzonitrile[1][2]
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Synonyms: 2-cyano-4-methoxyphenol, 2-hydroxy-5-methoxy-benzonitrile[3]

CAS Number: 39835-11-5[3][4]

Molecular Formula: CsH7NO2[1][2][3]

Molecular Weight: 149.15 g/mol [3]

The interplay of the electron-donating hydroxyl and methoxy groups with the electron-
withdrawing nitrile group creates a unique electronic environment on the aromatic ring,
influencing its reactivity in synthetic applications and its potential for molecular recognition in
biological systems.

Part 2: Core Physicochemical Characteristics

The bulk properties of a compound are critical for its handling, formulation, and behavior in
various experimental settings. The following table summarizes the key physicochemical data
for 5-Hydroxy-2-methoxybenzonitrile.
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Property

Value

Source & Rationale

Molecular Weight

149.15 g/mol

[3] Calculated from the
molecular formula CsH7NO:-.

Monoisotopic Mass

149.04768 Da

[1][2] Precise mass for mass

spectrometry analysis.

Physical Form

Solid

[5] Inferred from related
substituted benzonitriles which
are typically solids at room

temperature.

Melting Point

Data not available

While data for isomers like 4-
methoxybenzonitrile (57-59 °C)
and 4-hydroxybenzonitrile
(110-112 °C)[6] exist, the
melting point for this specific
isomer is not reported in the
provided sources.
Experimental determination is

required.

Boiling Point

Data not available

Due to its solid nature and
potential for decomposition at
high temperatures, the boiling
point is not a commonly
reported or practical
parameter. Isomers like 2-
methoxybenzonitrile boil at 135
°C under reduced pressure (12
mmHg).[7]

Solubility

Insoluble/Slightly soluble in
water; Soluble in organic

solvents.

[5][8] The aromatic ring and
methoxy group confer
hydrophobicity. The hydroxyl
group provides some capacity
for hydrogen bonding, but
overall water solubility is

expected to be low. Good
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solubility is expected in
solvents like DMSO, DMF,

methanol, and ethyl acetate.

[2] This value indicates

moderate lipophilicity, a crucial
XlogP (Predicted) 1.8 parameter in drug design for

predicting membrane

permeability and absorption.

Part 3: Spectroscopic and Spectrometric Profile

The spectroscopic signature of a molecule is its fingerprint, providing unambiguous
confirmation of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework. The
chemical environment of each proton and carbon atom results in a unique resonance signal.

e 'H NMR: The proton NMR spectrum provides information on the number of different types of
protons and their neighboring environments. A *H NMR spectrum for 2-Hydroxy-5-
methoxybenzonitrile is available, allowing for structural confirmation.[9] Based on the
structure, one would expect distinct signals for the methoxy protons (a singlet), the phenolic
hydroxyl proton (a broad singlet), and three aromatic protons, each with characteristic
splitting patterns based on their coupling with neighbors.

e 13C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms.
For 5-Hydroxy-2-methoxybenzonitrile, eight distinct signals are expected: one for the
methoxy carbon, one for the nitrile carbon, and six for the aromatic carbons. The chemical
shifts are influenced by the attached functional groups. While a specific spectrum for this
isomer was not found, data for related compounds like 4-Hydroxy-3-methoxybenzonitrile can
serve as a reference.[10]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations.

o Key Characteristic Peaks:

o O-H Stretch: A broad band is expected in the region of 3200-3600 cm~! due to the
phenolic hydroxyl group.

o C-H Stretch (Aromatic): Signals typically appear just above 3000 cm~1.

o C=N Stretch: A sharp, intense peak is characteristic of the nitrile group, appearing around
2220-2240 cm™1,

o C=C Stretch (Aromatic): Multiple peaks in the 1450-1600 cm~1 region.

o C-O Stretch (Ether & Phenol): Strong bands in the 1000-1300 cm~1 region. (Inference
based on characteristic IR data for related compounds).[11][12][13]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule,
particularly those involving conjugated systems. The benzonitrile core with its hydroxyl and
methoxy substituents constitutes a chromophore that absorbs UV light. The absorption maxima
(A_max) can be influenced by solvent polarity and pH (due to the phenolic group).[14][15]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and
elemental composition of a compound. For 5-Hydroxy-2-methoxybenzonitrile, high-resolution
mass spectrometry (HRMS) should yield a molecular ion peak corresponding to its exact mass
(149.04768 Da for [M]*).[1][2] Fragmentation patterns can provide further structural
information. Predicted collision cross-section (CCS) data, which relates to the ion's shape and
size, is also available and can aid in identification.[1][2]

Part 4: Experimental Methodologies and Protocols

To ensure scientific integrity, the properties described above must be verifiable through
standardized experimental protocols.
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Protocol 1: NMR Spectroscopic Analysis

This protocol outlines the steps for acquiring high-quality *H and 3C NMR spectra.
e Sample Preparation:
o Accurately weigh 5-10 mg of purified 5-Hydroxy-2-methoxybenzonitrile.

o Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.qg.,
DMSO-des or CDCI3) inside a clean, dry 5 mm NMR tube.[16] DMSO-ds is often preferred
for compounds with acidic protons like phenols, as it allows for the observation of the -OH
signal.

o Ensure the sample is fully dissolved; gentle vortexing may be applied.
o Data Acquisition (400 MHz Spectrometer or higher):

o 'H NMR: Set the spectral width to cover a range of 0-12 ppm. Acquire a sufficient number
of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).[16]

o 13C NMR: Use a proton-decoupled pulse sequence. Set the spectral width to 0-200 ppm. A
significantly higher number of scans (e.g., 1024 or more) will be necessary due to the low
natural abundance of the 3C isotope.[16]

» Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).
o Phase correct the spectrum and perform baseline correction.

o Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g.,
DMSO at 2.50 ppm for *H and 39.52 ppm for 13C).

o Integrate the *H NMR signals and assign the peaks based on their chemical shift,
multiplicity, and integration values.
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Protocol 2: Attenuated Total Reflectance-Fourier
Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a rapid and convenient method for obtaining the IR spectrum of a solid sample.
e Background Collection:
o Ensure the ATR crystal (typically diamond) is clean.

o Record a background spectrum of the clean, empty crystal. This is crucial to subtract the
absorbance of the ambient atmosphere (COz and H20).[16]

e Sample Analysis:

o Place a small amount of the solid, dry 5-Hydroxy-2-methoxybenzonitrile sample directly
onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the

crystal.
o Record the IR spectrum over a range of 4000 to 400 cm~1.[16]
o Data Interpretation:
o The resulting spectrum will be in absorbance or transmittance.

o lIdentify the key functional group frequencies as described in the spectroscopic profile
section.

Part 5: Synthesis, Reactivity, and Application

Insights
Synthetic Pathways

While numerous synthetic routes can be envisioned, a common strategy for preparing
substituted hydroxybenzonitriles involves the manipulation of functional groups on a pre-
existing benzene ring. One plausible approach is the selective demethylation of a
corresponding dimethoxybenzonitrile precursor.[6][17] Alternatively, synthesis can proceed from
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a substituted benzaldehyde, converting the aldehyde to a nitrile.[4] The choice of route
depends on the availability of starting materials and the desired scale.

Chemical Reactivity: A Trifunctional Hub

The reactivity of 5-Hydroxy-2-methoxybenzonitrile is governed by its three functional groups,
making it a versatile synthetic intermediate.

o Phenolic Hydroxyl Group: This group is acidic and can be deprotonated with a base to form a
phenoxide, a potent nucleophile. It can undergo O-alkylation or O-acylation to introduce a
variety of substituents. It also directs electrophilic aromatic substitution to the ortho and para
positions.

 Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or
reduced to a primary amine. This functional group is a key handle for building more complex
heterocyclic structures.[18]

o Methoxy Group: The methoxy group is a strong electron-donating group, activating the
aromatic ring towards electrophilic substitution. Its presence significantly influences the
electronic landscape of the molecule. In drug discovery, methoxy groups are often used to
improve metabolic stability and modulate lipophilicity.[19]

Application in Drug Discovery

Substituted hydroxybenzonitriles are valuable scaffolds in medicinal chemistry.[20] They serve
as starting materials for the synthesis of benzofurans, coumarins, and other heterocyclic
systems that are prevalent in pharmacologically active compounds.[18][20] Notably, the
broader class of serotonin (5-hydroxytryptamine or 5-HT) receptor modulators often
incorporates substituted aromatic cores. The 5-HT2 receptor family, in particular, is a major
target for drugs treating neuropsychiatric, metabolic, and cardiovascular disorders.[21][22] The
structural motifs present in 5-Hydroxy-2-methoxybenzonitrile make it an attractive starting
point for the development of novel ligands for these and other important biological targets.

Part 6: Safety and Handling

Professional diligence requires a thorough understanding of a compound's hazards. Based on
safety data for closely related isomers and substituted benzonitriles, the following precautions
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should be observed.

Hazards: This class of compounds is often classified as toxic if swallowed, in contact with
skin, or if inhaled.[23] It can cause serious eye irritation and skin irritation.[24][25]

o Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and
a lab coat.[23][24] All handling of the solid powder should be done in a well-ventilated area or
a chemical fume hood to avoid dust inhalation.[25]

» Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away
from oxidizing agents.[8][24]

o First Aid: In case of contact, immediately flush eyes or skin with plenty of water. If swallowed
or inhaled, seek immediate medical attention.[23]

Part 7: Visualizations
Diagram 1: Functional Group Influence

This diagram illustrates the key functional groups and their electronic effects on the aromatic
ring, which dictate the molecule's overall reactivity and properties.
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Caption: Key functional groups and their physicochemical influence.

Diagram 2: Spectroscopic Characterization Workflow

This workflow outlines the logical sequence of analytical techniques used to confirm the identity
and purity of 5-Hydroxy-2-methoxybenzonitrile.
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Caption: Standard workflow for analytical characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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